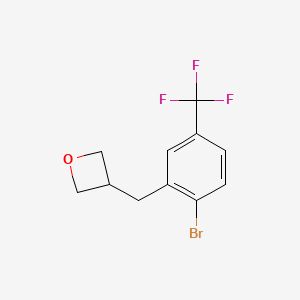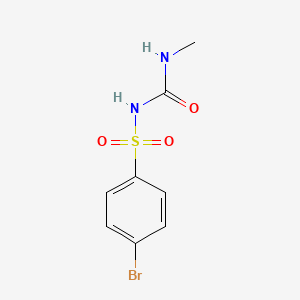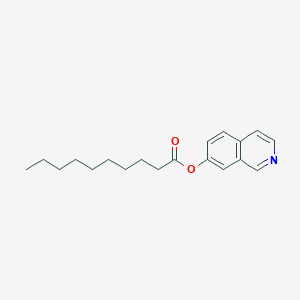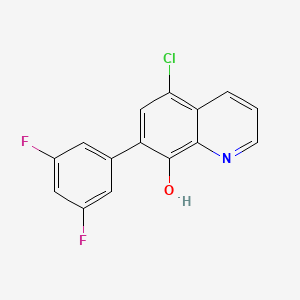![molecular formula C15H15N5O2 B11835997 Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- CAS No. 160616-03-5](/img/structure/B11835997.png)
Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a purine ring system, which is further substituted with a hydroxypropyl group. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production of benzamides often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation has been shown to enhance the efficiency and yield of these reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxypropyl group to a carbonyl group.
Reduction: Reduction reactions can be used to convert the carbonyl group back to a hydroxy group.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group results in the formation of a ketone, while reduction can regenerate the hydroxy group.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Used in the production of pharmaceuticals, plastics, and other industrial products.
Wirkmechanismus
The mechanism of action of benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, which can lead to its therapeutic effects. For example, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and enhancing antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
- Metoclopramide
Uniqueness
What sets benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- apart from other benzamides is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydroxypropyl group and purine ring system contribute to its specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
160616-03-5 |
|---|---|
Molekularformel |
C15H15N5O2 |
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
N-[9-[(2R)-2-hydroxypropyl]purin-6-yl]benzamide |
InChI |
InChI=1S/C15H15N5O2/c1-10(21)7-20-9-18-12-13(16-8-17-14(12)20)19-15(22)11-5-3-2-4-6-11/h2-6,8-10,21H,7H2,1H3,(H,16,17,19,22)/t10-/m1/s1 |
InChI-Schlüssel |
DZTLHJVINSWGSG-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)O |
Kanonische SMILES |
CC(CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol](/img/structure/B11835983.png)
